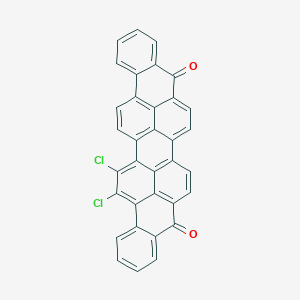

Dichloroviolanthrene-5,10-dione

Beschreibung

Dichloroviolanthrene-5,10-dione is a polycyclic aromatic compound featuring a violanthrene core substituted with two chlorine atoms at the 5- and 10-positions and ketone groups at the same positions. Violanthrene derivatives are characterized by extended π-conjugation, which influences their electronic properties and reactivity, making them relevant in materials science and organic synthesis .

Eigenschaften

CAS-Nummer |

1324-56-7 |

|---|---|

Molekularformel |

C34H14Cl2O2 |

Molekulargewicht |

525.4 g/mol |

IUPAC-Name |

29,30-dichlorononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(30),2,4,6,8,10,13,15,17(31),18,20(32),22,24,26,28,33-hexadecaene-12,21-dione |

InChI |

InChI=1S/C34H14Cl2O2/c35-31-29-16-6-2-4-8-21(16)34(38)24-14-11-19-18-10-13-23-26-17(15-5-1-3-7-20(15)33(23)37)9-12-22(25(18)26)30(32(31)36)27(19)28(24)29/h1-14H |

InChI-Schlüssel |

VEPZHFUVRQKTMU-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C6=C(C(=C7C8=CC=CC=C8C(=O)C9=C7C6=C5C=C9)Cl)Cl)C2=O |

Kanonische SMILES |

C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C6=C(C(=C7C8=CC=CC=C8C(=O)C9=C7C6=C5C=C9)Cl)Cl)C2=O |

Andere CAS-Nummern |

1324-56-7 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substitution Patterns and Reactivity

Dichloroviolanthrene-5,10-dione differs from similar anthraquinone derivatives primarily in the type and position of substituents. Key comparisons include:

Key Observations :

- Electron-withdrawing vs. donating groups: Chlorine substituents in Dichloroviolanthrene-5,10-dione likely reduce electron density in the aromatic system compared to methoxy or amino groups, affecting redox behavior and intermolecular interactions .

- Synthetic yields: Amino-substituted anthraquinones (e.g., 1,4-(dibutylamino)anthracene-9,10-dione) are synthesized in higher yields (83%) under elevated temperatures, whereas methoxy derivatives require milder conditions (60°C) .

Chromatographic and Physical Properties

Substituent type significantly impacts chromatographic mobility and physical state:

Insights :

- Amino-substituted derivatives exhibit higher Rf values (0.67) compared to methoxy analogs (0.33), suggesting greater nonpolarity due to alkyl chains .

- Dichloroviolanthrene-5,10-dione’s chlorine substituents may further increase polarity relative to alkylamino groups, but experimental data are lacking.

Thermal Stability and Reaction Pathways

- Amino derivatives: Elevated temperatures (80°C) promote nucleophilic substitution, favoring diamino products (e.g., 5b and 5d) over mono-substituted intermediates .

- Methoxy derivatives: Methylation with (CH₃)₂SO₄ at 60°C yields mixtures of mono- and dimethoxy products, with selectivity influenced by reaction time and base strength .

- Chloro derivatives : Chlorine’s strong electron-withdrawing nature may stabilize the violanthrene core but could hinder further substitution reactions due to reduced aromatic reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.